Covalent Binding vs. ATP-Competitive Inhibitors
NU6300 is a covalent, irreversible inhibitor of CDK2, binding to Lys89 within the ATP-binding pocket, as confirmed by co-crystal structure and mass spectrometry. This is a fundamental mechanistic differentiation from all reversible, ATP-competitive CDK2 inhibitors such as CVT-313 and Roscovitine, which bind non-covalently and whose inhibition is dependent on equilibrium binding and local ATP concentration [1]. The covalent nature of NU6300's inhibition is supported by the observation that its effect on CDK2 binding capacity is time-dependent and relatively slow, with less than 50% reduction after 20 hours .
| Evidence Dimension | Inhibitor Binding Mode |
|---|---|
| Target Compound Data | Covalent, irreversible binding to Lys89 in CDK2 ATP site; time-dependent inactivation |
| Comparator Or Baseline | Reversible, ATP-competitive CDK2 inhibitors (e.g., CVT-313, Roscovitine) |
| Quantified Difference | Not applicable; qualitative mechanistic difference |
| Conditions | In vitro biochemical assays, co-crystal structure analysis, and cellular target engagement studies |
Why This Matters
This mechanistic difference is critical for applications requiring durable target inhibition, as covalent binding results in a pharmacodynamic profile that is not solely dependent on maintaining high local drug concentration.
- [1] Brooks EE, Gray NS, Joly A, Kerwar SS, Lum R, Mackman RL, Norman TC, Rosete J, Rowe M, Schow SR, Schultz PG, Wang X, Wick MM, Shiffman D. CVT-313, a specific and potent inhibitor of CDK2 that prevents neointimal proliferation. J Biol Chem. 1997;272(46):29207-29211. View Source
